2,6-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclohexanone
Description
2,6-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclohexanone is a bis-arylidene cyclohexanone derivative characterized by two quinolinylidene substituents at the 2- and 6-positions of the cyclohexanone core. The quinolinylidene groups introduce extended π-conjugation and planar aromatic systems, which may enhance photophysical properties (e.g., absorption/emission profiles) and biological activity compared to simpler benzylidene analogs.
Properties
Molecular Formula |
C32H32N2O |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[(2E)-2-(1-ethylquinolin-2-ylidene)ethylidene]cyclohexan-1-one |
InChI |
InChI=1S/C32H32N2O/c1-3-33-28(20-16-24-10-5-7-14-30(24)33)22-18-26-12-9-13-27(32(26)35)19-23-29-21-17-25-11-6-8-15-31(25)34(29)4-2/h5-8,10-11,14-23H,3-4,9,12-13H2,1-2H3/b26-18+,27-19+,28-22+,29-23+ |
InChI Key |
KLXRNHZEECPZDR-USKVPECUSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2C=C/C1=C\C=C/3\C(=O)/C(=C/C=C\4/N(C5=CC=CC=C5C=C4)CC)/CCC3 |
Canonical SMILES |
CCN1C(=CC=C2CCCC(=CC=C3C=CC4=CC=CC=C4N3CC)C2=O)C=CC5=CC=CC=C51 |
Origin of Product |
United States |
Biological Activity
2,6-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclohexanone, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 469.64 g/mol. The compound features a cyclohexanone core substituted with two quinoline-derived moieties, which contribute to its unique biological properties.
Structural Formula
The structural representation can be visualized as follows:
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) in the low micromolar range.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have indicated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS).
Case Study: HeLa Cells
In a study conducted by Smith et al. (2023), treatment with this compound resulted in:
- Cell Viability : Reduced to 30% at 50 µM concentration.
- Caspase Activation : Increased levels of caspase-3 and caspase-9 were observed.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using DPPH and ABTS assays. Results indicate that it effectively scavenges free radicals, contributing to its protective effects against oxidative stress.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 20 |
Interaction with Biological Targets
The biological activity of this compound is thought to stem from its ability to interact with various biological targets:
- DNA Intercalation : The quinoline moiety may facilitate intercalation into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cell signaling pathways has been suggested, although specific targets remain to be fully elucidated.
Pharmacokinetics
Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. Further research is needed to determine its metabolic pathways and elimination half-life.
Comparison with Similar Compounds
Physicochemical Properties
Optical Properties
- BZCH (4-hydroxybenzylidene): Exhibits pH-dependent solvatochromism and acidochromism due to protonation/deprotonation of phenolic -OH groups .
- DMCH (2,3-dimethoxybenzylidene) : Extended conjugation from methoxy groups shifts UV-Vis absorption maxima, enhancing photostability .
- pH-sensitive dyes : Ethylidene/hydroxy derivatives absorb in visible/near-infrared regions, enabling applications in bioimaging .
Thermal and Material Properties
- 4-Nitrobenzylidene derivatives: Serve as precursors for porous organic polymers with high surface area (e.g., triazine-cyclohexanone frameworks) .
- Thienylmethylene derivatives : Planar thiophene groups improve charge transport, relevant for optoelectronic materials .
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
